molecular formula C6H11NaO3 B571240 2-Propenoic acid, telomer with 2-propanol, sodium salt CAS No. 113184-25-1

2-Propenoic acid, telomer with 2-propanol, sodium salt

Katalognummer: B571240
CAS-Nummer: 113184-25-1
Molekulargewicht: 154.141
InChI-Schlüssel: NROLOVKSZGGZNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium;propan-2-olate;prop-2-enoic acid typically involves the reaction of sodium hydroxide with propan-2-ol (isopropanol) to form sodium propan-2-olate. This intermediate is then reacted with prop-2-enoic acid to yield the final compound. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of sodium;propan-2-olate;prop-2-enoic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenoic acid, telomer with 2-propanol, sodium salt can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving sodium;propan-2-olate;prop-2-enoic acid include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving sodium;propan-2-olate;prop-2-enoic acid depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Propenoic acid, telomer with 2-propanol, sodium salt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound can be used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use in drug development.

    Industry: this compound is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.

Wirkmechanismus

The mechanism of action of sodium;propan-2-olate;prop-2-enoic acid involves its interaction with molecular targets and pathways within a given system. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sodium methoxide: Similar to sodium propan-2-olate but with a methoxide group instead of an isopropoxide group.

    Sodium ethoxide: Contains an ethoxide group and shares similar reactivity with sodium propan-2-olate.

    Acrylic acid: The prop-2-enoic acid component of the compound, known for its use in polymer production.

Uniqueness

2-Propenoic acid, telomer with 2-propanol, sodium salt is unique due to its combination of an alkoxide and a carboxylic acid, which imparts distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

113184-25-1

Molekularformel

C6H11NaO3

Molekulargewicht

154.141

IUPAC-Name

sodium;propan-2-olate;prop-2-enoic acid

InChI

InChI=1S/C3H4O2.C3H7O.Na/c1-2-3(4)5;1-3(2)4;/h2H,1H2,(H,4,5);3H,1-2H3;/q;-1;+1

InChI-Schlüssel

NROLOVKSZGGZNV-UHFFFAOYSA-N

SMILES

CC(C)[O-].C=CC(=O)O.[Na+]

Synonyme

2-Propenoic acid, telomer with 2-propanol, sodium salt

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.